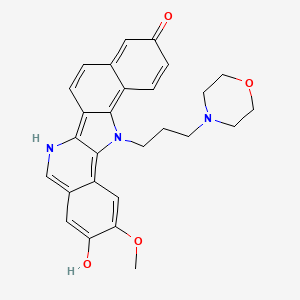
Topoisomerase I inhibitor 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase I inhibitor 16 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. By inhibiting this enzyme, this compound prevents the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 16 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of starting materials such as camptothecin derivatives, which are modified through various chemical reactions to yield the final product. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes to produce larger quantities of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase I inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Topoisomerase I inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the effects of enzyme inhibition on DNA replication and transcription.
Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of solid tumors such as colon, ovarian, and lung cancers.
Industry: Utilized in the development of new therapeutic agents and as a component in drug delivery systems .
Mechanism of Action
Topoisomerase I inhibitor 16 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the religation of the DNA strands. This leads to the accumulation of DNA breaks, which in turn triggers cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands involved in the cleavage complex. The pathways affected by this inhibition include DNA replication, transcription, and repair .
Comparison with Similar Compounds
Topoisomerase I inhibitor 16 can be compared with other similar compounds, such as irinotecan and topotecan. These compounds also target topoisomerase I but may differ in their chemical structure, pharmacokinetic properties, and toxicity profiles. For example:
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancers.
Exatecan: A derivative with similar topoisomerase I inhibitory effects but lower myelotoxicity
This compound is unique in its specific chemical structure and potential for targeted delivery in antibody-drug conjugates, which may enhance its therapeutic efficacy while minimizing systemic toxicity .
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-12-(3-morpholin-4-ylpropyl)-3,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,4,6,8,10,13,15,18,20-nonaen-17-one |
InChI |
InChI=1S/C27H27N3O4/c1-33-24-15-22-18(14-23(24)32)16-28-25-21-5-3-17-13-19(31)4-6-20(17)26(21)30(27(22)25)8-2-7-29-9-11-34-12-10-29/h3-6,13-16,28,32H,2,7-12H2,1H3 |
InChI Key |
XNLWKSVBRBOOJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=C4C=CC5=CC(=O)C=CC5=C4N3CCCN6CCOCC6)NC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















